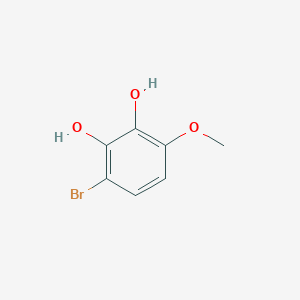

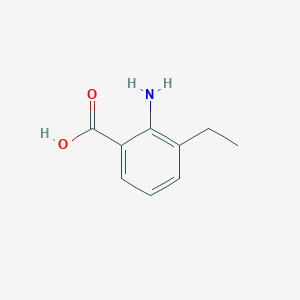

3-溴-6-甲氧基苯-1,2-二醇

描述

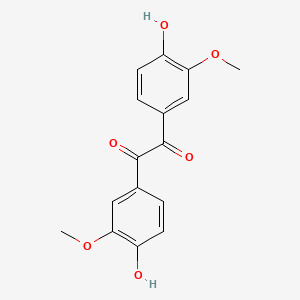

The compound 3-Bromo-6-methoxybenzene-1,2-diol is a brominated methoxybenzene derivative, which is a class of compounds that have been studied for various synthetic and biological applications. These compounds often serve as intermediates in the synthesis of more complex molecules with potential pharmacological activities.

Synthesis Analysis

The synthesis of related brominated methoxybenzene derivatives has been explored in several studies. For instance, a natural product with a similar structure, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, was synthesized from (3-bromo-4,5-dimethoxyphenyl)methanol in five steps with an overall yield of 34% . This synthesis involved the use of BBr3 for demethylation, indicating the potential for bromine to play a role in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of brominated methoxybenzene derivatives can be quite complex. For example, the crystal structure of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate solvate with toluene was determined, revealing a trigonal bipyramidal coordination around the bismuth atom . This suggests that the molecular structure of 3-Bromo-6-methoxybenzene-1,2-diol could also exhibit interesting geometrical features, potentially influencing its reactivity and physical properties.

Chemical Reactions Analysis

Brominated methoxybenzene derivatives undergo various chemical reactions. The bromination of 2,6-dimethyl-4-methoxybenzyl alcohol derivatives has been studied, showing that the presence of electron-donating or -withdrawing groups significantly affects the bromination products . This implies that the reactivity of 3-Bromo-6-methoxybenzene-1,2-diol could be influenced by the presence of the bromo and methoxy groups, as well as the diol moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated methoxybenzene derivatives are influenced by their molecular structure. For instance, the crystal packing and non-covalent interactions in the structure of 3-[4-bromo-α(R*)-methoxybenzyl]-6-chloro-3(S*),4(S*)-dihydroxychroman were analyzed using X-ray diffraction and density functional theory, highlighting the importance of hydrogen bonding and other intermolecular forces . These findings suggest that 3-Bromo-6-methoxybenzene-1,2-diol may also exhibit specific physical properties such as solubility and melting point, which could be determined by similar intermolecular interactions.

科学研究应用

化学合成与性质

- 二亚磷和芴亚甲基膦的合成:制备庞大的溴苯衍生物导致了二亚磷和芴亚甲基膦的合成,这些化合物具有低配位磷原子。通过紫外可见光谱和31P NMR化学位移揭示了体系中对甲氧基的影响,证明了对合成分子的电子扰动至关重要 (Toyota et al., 2003)。

生物活性与抗氧化特性

- 海洋藻类中的抗氧化活性:对红藻Rhodomela confervoides的研究产生了19种天然存在的溴酚。这些化合物表现出有效的抗氧化活性,超过或匹配了丁基羟基甲苯(BHT)和抗坏血酸等已知抗氧化剂。这表明此类海洋藻类可能是天然抗氧化剂的重要来源,可能有利于防止食品中的氧化变质 (Li et al., 2011)。

光伏和能源相关应用

- 聚合物太阳能电池:一项研究探索了[6,6]-苯基-C61-丁酸甲酯(PCBM)衍生物的合成,重点关注其在聚合物太阳能电池(PSC)中的应用。与标准PCBM相比,该衍生物表现出优异的光伏性能,表明其作为高性能PSC的有前途的新型受体材料的潜力 (Jin et al., 2016)。

属性

IUPAC Name |

3-bromo-6-methoxybenzene-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3,9-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPLUCSOQCYPPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395304 | |

| Record name | 3-bromo-6-methoxybenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-methoxybenzene-1,2-diol | |

CAS RN |

61559-82-8 | |

| Record name | 3-bromo-6-methoxybenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-methylphenyl)ethylidene]hydroxylamine](/img/structure/B3032825.png)

![(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetic acid](/img/structure/B3032827.png)